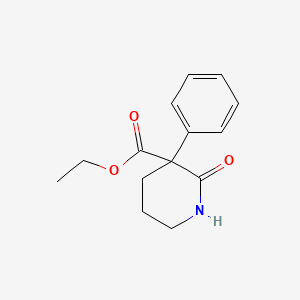

Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate

Description

Overview of Ethyl 2-Oxo-3-Phenylpiperidine-3-Carboxylate

This compound is a heterocyclic organic compound with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 grams per mole. The compound belongs to the piperidine family, which consists of six-membered rings containing five methylene bridges and one amine bridge, as characteristic of piperidine derivatives. The International Union of Pure and Applied Chemistry name for this compound is ethyl 2-oxo-3-phenyl-3-piperidinecarboxylate, reflecting its structural components and functional group arrangement.

The compound exhibits a complex molecular architecture featuring multiple functional groups that contribute to its chemical reactivity and biological potential. The piperidine ring system forms the central scaffold, with a carbonyl group positioned at the 2-position creating a lactam functionality. The presence of an ethyl carboxylate group at the 3-position provides ester functionality, while the phenyl group at the same carbon center introduces aromatic character to the molecule. This unique combination of structural features makes the compound particularly valuable in synthetic organic chemistry applications.

The physical characteristics of this compound include its appearance as a colorless to pale yellow liquid or solid, depending on purity and crystalline form. The compound demonstrates specific melting point characteristics, with reported values between 142-143 degrees Celsius when recrystallized from appropriate solvents. The molecular structure exhibits a predicted boiling point of 425.5 ± 45.0 degrees Celsius and a density of 1.146 ± 0.06 grams per cubic centimeter, indicating its relatively stable physical properties under standard conditions.

Historical Background and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and understanding of piperidine chemistry. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the compound's nomenclature. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent piperidine derivative research. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural occurrence in pepper-related compounds.

The specific development of this compound emerged from the systematic exploration of substituted piperidine derivatives in the mid-to-late twentieth century. The compound's registration with the Chemical Abstracts Service under number 63378-71-2 provided formal recognition and standardization for research purposes. The molecule's structural complexity, incorporating both lactam and ester functionalities along with aromatic substitution, represents an evolution from simpler piperidine derivatives toward more sophisticated pharmaceutical intermediates.

The advancement of synthetic methodologies for piperidine derivatives has been driven by the recognition of their importance in natural alkaloid structures and pharmaceutical applications. Natural occurrence of piperidine structural motifs in numerous alkaloids, including piperine from black pepper, the fire ant toxin solenopsin, and the toxic alkaloid coniine from poison hemlock, demonstrated the biological significance of these ring systems. This natural precedent provided the impetus for synthetic chemists to develop methods for creating substituted piperidine derivatives like this compound.

Significance in Chemical Research

This compound holds considerable significance in contemporary chemical research due to its multifaceted applications across several scientific disciplines. The compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of analgesics and anti-inflammatory drugs. This pharmaceutical relevance stems from the piperidine ring system's prevalence in bioactive molecules and its ability to interact with various biological targets through specific conformational arrangements.

In organic synthesis applications, this compound functions as a versatile building block for creating complex molecular structures. The compound's multiple reactive sites, including the lactam carbonyl, the ester functionality, and the aromatic ring, provide numerous opportunities for chemical transformations and structure-activity relationship studies. Researchers utilize these properties to explore new chemical reactions and synthetic pathways, contributing to the advancement of synthetic organic chemistry methodologies.

The compound's significance extends to neuroscience research, where its structural properties make it valuable for studying neurotransmitter systems and contributing to the understanding of neurological disorders. The piperidine framework's ability to adopt chair conformations similar to cyclohexane, with distinguishable axial and equatorial arrangements, influences its biological activity and receptor interactions. This conformational flexibility allows researchers to investigate structure-function relationships in neurobiological contexts.

Material science applications represent another dimension of the compound's research significance. This compound can be incorporated into specialty polymer formulations and coating systems, where it contributes to enhanced material properties such as durability and environmental resistance. The compound's chemical stability and functional group diversity make it suitable for developing advanced materials with specific performance characteristics.

Current Research Landscape

The current research landscape surrounding this compound encompasses diverse areas of investigation, reflecting the compound's broad utility in modern chemical science. Contemporary pharmaceutical development efforts focus on utilizing the compound as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting pain management and inflammatory conditions. Research groups are exploring structure-activity relationships by modifying the compound's substituents to optimize biological activity and selectivity profiles.

Synthetic methodology development represents a significant component of current research activities. Scientists are investigating improved preparation methods for this compound, including optimized reaction conditions and novel synthetic routes. Recent patent literature describes preparation methods involving diethyl malonate and acrylonitrile as starting materials, with subsequent cyclization and functional group transformations under controlled conditions. These developments aim to enhance yield, purity, and scalability for industrial applications.

Table 1: Current Research Applications of this compound

| Research Area | Application | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Analgesic and anti-inflammatory drug synthesis | Key intermediate with proven biological relevance |

| Organic Synthesis | Complex molecular structure formation | Multiple reactive sites for diverse transformations |

| Neuroscience Research | Neurotransmitter system studies | Structural properties suitable for receptor interactions |

| Material Science | Specialty polymer and coating development | Enhanced durability and environmental resistance |

| Biochemical Applications | Enzyme inhibitor development | Potential for treating enzyme dysfunction disorders |

Contemporary research in enzyme inhibitor development utilizes this compound as a scaffold for creating molecules that can modulate enzyme activity. This application area focuses on understanding how structural modifications influence inhibitory potency and selectivity toward specific enzyme targets. The compound's ability to adopt different conformational states provides researchers with opportunities to design inhibitors with improved therapeutic profiles.

The integration of computational chemistry approaches with experimental research has become increasingly important in current studies involving this compound. Molecular modeling investigations examine the compound's three-dimensional structure, conformational preferences, and interaction patterns with biological targets. These computational studies complement experimental work by providing insights into structure-function relationships and guiding the design of new derivatives with enhanced properties.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₄H₁₇NO₃ | Chemical Abstracts Service |

| Molecular Weight | 247.29 g/mol | Computational analysis |

| Melting Point | 142-143°C | Experimental determination |

| Predicted Boiling Point | 425.5 ± 45.0°C | Computational prediction |

| Density | 1.146 ± 0.06 g/cm³ | Computational estimation |

| Chemical Abstracts Service Number | 63378-71-2 | Official registration |

Propriétés

IUPAC Name |

ethyl 2-oxo-3-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-13(17)14(9-6-10-15-12(14)16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBBAZTUKIDXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308083 | |

| Record name | ethyl 2-oxo-3-phenylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63378-71-2 | |

| Record name | MLS003107155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-oxo-3-phenylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Diethyl Malonate Derivatives with Aromatic Substituents

One common approach involves the use of diethyl malonate derivatives as starting materials, which undergo Michael addition with aromatic nitriles or acrylonitrile derivatives, followed by hydrogenation and cyclization to form the piperidine ring.

- Step 1: Michael addition of diethyl malonate to acrylonitrile or substituted acrylonitriles under basic catalysis (e.g., potassium tert-butoxide) at controlled temperatures (30–35 °C) to form intermediate nitrile esters.

- Step 2: Catalytic hydrogenation using Raney cobalt or Raney nickel catalysts under hydrogen pressure (30–40 kg/cm²) at elevated temperatures (75–105 °C) to reduce the nitrile group and promote cyclization to the piperidine ring.

- Step 3: Recrystallization of the product from solvents such as ethanol, isopropanol, or ethyl acetate to purify the this compound.

| Step | Reagents & Conditions | Temperature (°C) | Pressure (kg/cm²) | Time |

|---|---|---|---|---|

| 1 | Diethyl malonate + acrylonitrile, KtBuO | 30–35 | Atmospheric | 5 hours (dropwise addition) |

| 2 | Hydrogenation with Raney Co catalyst | 95–105 | 30–40 | 1 hour |

| 3 | Recrystallization solvent (ethanol, etc.) | Ambient | Atmospheric | Variable |

Nucleophilic Substitution and Reduction Routes

Another synthetic route involves nucleophilic substitution on nitro-substituted quinolone or ester derivatives, followed by catalytic hydrogenation and hydrolysis steps to yield the target compound.

- Step 1: Reaction of nitro-ester intermediates with amines in dry solvents such as DMF or DMSO in the presence of triethylamine at 80–110 °C to introduce the phenyl or substituted phenyl group.

- Step 2: Catalytic hydrogenation using Raney nickel under mild conditions to reduce the nitro group to an amine.

- Step 3: Hydrolysis under acidic or basic conditions to convert esters to the corresponding carboxylate or amide functionalities, completing the synthesis of this compound.

Alternative Synthetic Strategies

- Use of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate as a starting material in one-pot procedures involving DMF-DMA and alkylamines, followed by nucleophilic substitution and hydrolysis to obtain related piperidine derivatives.

- Reduction of nitro derivatives with SnCl2 in ethanol under reflux conditions to obtain amino intermediates, which are then converted to the target compound.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Michael addition + hydrogenation | Diethyl malonate, acrylonitrile, Raney Co catalyst | High yield, scalable, well-established | Requires high-pressure hydrogenation |

| Nucleophilic substitution + reduction | Nitro-ester derivatives, amines, Raney Ni catalyst | Versatile for various substitutions | Multi-step, requires careful control of conditions |

| One-pot DMF-DMA alkylamine method | Ethyl 3-oxopropanoate derivatives, DMF-DMA, alkylamines | Efficient for complex derivatives | Limited to specific substrates |

Research Findings and Optimization Notes

- Reaction temperature control is critical, especially during hydrogenation steps, to avoid side reactions and ensure high selectivity toward the piperidine ring formation.

- The choice of solvent for recrystallization significantly affects the purity and yield of the final product; ethanol and ethyl acetate are preferred for their balance of solubility and ease of removal.

- Catalysts such as Raney cobalt and Raney nickel are effective for hydrogenation but require careful handling and recovery under inert atmosphere to maintain activity.

- Base catalysts like potassium tert-butoxide facilitate the initial Michael addition efficiently but must be used in stoichiometric amounts to avoid side reactions.

- Hydrolysis conditions (acidic or basic) must be optimized depending on the ester or amide intermediates to maximize yield and purity.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Michael addition temp. | 30–35 °C | Controlled to prevent polymerization |

| Hydrogenation temp. | 75–105 °C | Cooling water used to stabilize temp. |

| Hydrogen pressure | 30–40 kg/cm² | Maintained for catalyst activity |

| Catalyst | Raney Co or Raney Ni | Requires inert atmosphere during recovery |

| Solvent for recrystallization | Ethanol, isopropanol, ethyl acetate | Selected based on solubility and purity |

| Reaction time | 1–5 hours | Depends on step and scale |

Analyse Des Réactions Chimiques

Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of ethyl 2-oxo-3-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s keto and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways involved are still under investigation, but its structure suggests it may interact with proteins involved in metabolic and signaling pathways .

Comparaison Avec Des Composés Similaires

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

Structural Differences :

- The naphthyridine ring replaces the phenyl group, introducing a bicyclic framework (decahydro-1,6-naphthyridine) with additional nitrogen atoms.

- Key Properties: Synthesis: Prepared via hydrogenation of ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate using Raney nickel under H₂, yielding two isomers (1-1 and 1-2) in 86% combined yield . NMR Data: Isomer 1-1 exhibits a downfield-shifted NH proton (δ 7.33 ppm) compared to isomer 1-2 (δ 6.20 ppm), reflecting differences in hydrogen bonding and ring conformation . Applications: Potential use in alkaloid synthesis due to fused bicyclic structure.

Comparison :

- The phenyl group in the target compound enhances π-π interactions, whereas the naphthyridine derivatives offer increased hydrogen-bonding capacity via additional NH groups.

- The bicyclic framework of 1-1/1-2 reduces conformational flexibility compared to the monocyclic piperidine core of the target compound.

Ethyl 2-oxopiperidine-3-carboxylate (CAS: 3731-16-6)

Structural Differences :

Comparison :

- The phenyl group in the target compound increases hydrophobicity and may enhance binding affinity in receptor-ligand interactions.

- Ethyl 2-oxopiperidine-3-carboxylate exhibits higher solubility in polar solvents due to reduced steric bulk.

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate (CAS: 90050-71-2)

Structural Differences :

- Features a pyrrolo[2,3-c]pyridine moiety instead of the phenyl group.

- Key Properties :

Comparison :

- The fused pyrrolopyridine system introduces planar aromaticity, contrasting with the non-planar phenyl group in the target compound.

- Bioactivity profiles differ significantly due to variations in electronic and steric environments.

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate (CAS: 113482-47-6)

Structural Differences :

Comparison :

- The branched structure in this derivative complicates stereochemical outcomes in reactions, unlike the simpler substitution pattern in the target compound.

- Enhanced solubility makes it preferable for aqueous-phase reactions.

Research Implications

- Synthetic Utility : The phenyl group in Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate improves stability in π-stacking-driven crystallization, whereas naphthyridine derivatives offer hydrogen-bonding motifs for supramolecular assembly .

- Biological Relevance : Piperidine derivatives with aromatic substituents (e.g., phenyl, pyrrolopyridine) show enhanced bioactivity in antimicrobial and antitumor assays, as seen in related compounds .

Activité Biologique

Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following chemical formula: CHNO. It is characterized by a piperidine ring structure with a keto group and a carboxylate moiety, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including:

- Oxidation : Converts to carboxylic acids or other oxidized derivatives.

- Reduction : Converts the keto group to alcohol derivatives.

- Hydrolysis : Hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential modulation of receptor activities. It has been studied for its effects on:

- Dopamine Receptors : The compound may act as an allosteric modulator of dopamine receptors, influencing their function and potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .

- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation, which could be beneficial in treating various inflammatory disorders .

Case Studies and Experimental Data

- Neuroscience Applications : In a study involving 6-hydroxydopamine (6-OHDA)-lesioned rats, the compound was found to potentiate contralateral rotation induced by dopamine agonists, indicating its potential role in enhancing dopamine receptor sensitivity in models of Parkinson's disease .

- Cancer Research : this compound has been evaluated for its cytotoxic effects against various cancer cell lines. One study reported that derivatives of this compound demonstrated significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy by enhancing cholinergic signaling .

Applications in Research and Industry

This compound finds applications across several fields:

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Serves as an intermediate in synthesizing analgesics and anti-inflammatory drugs. |

| Organic Synthesis | Used to create complex molecular structures, facilitating exploration of new chemical pathways. |

| Neuroscience Research | Valuable for studying neurotransmitter systems and understanding neurological disorders. |

| Material Science | Employed in formulating specialty polymers and coatings with enhanced properties. |

| Biochemical Applications | Utilized in developing enzyme inhibitors for treating enzyme dysfunction-related diseases. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of substituted phenylacetates with ethyl β-keto esters, followed by piperidine ring closure. Purification typically involves recrystallization from ethanol or methanol, monitored by TLC and HPLC (≥95% purity). For analogs like Ethyl 4-oxo-3-piperidinecarboxylate hydrochloride, ion-exchange chromatography is used to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and functional groups?

- Methodology :

- 1H/13C NMR : Assigns piperidine ring protons (δ 1.2–3.5 ppm) and ester carbonyl (δ 170–175 ppm).

- FT-IR : Confirms lactam C=O (1650–1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ for analogs in and ).

- X-ray Crystallography : Resolves stereochemistry using SHELXL ( ) or ORTEP-3 ( ).

Q. How is X-ray crystallography applied to determine the compound’s crystal structure?

- Methodology : Single-crystal diffraction data collected at 100–298 K are refined using SHELXL ( ). WinGX ( ) assists in structure solution via direct methods. Hydrogen-bonding networks are analyzed with Mercury or PLATON, referencing graph-set analysis (). Disorder in piperidine rings (e.g., in ) is resolved using restraints in SHELX .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

- Methodology : Cross-validate experimental data (X-ray/neutron diffraction) with DFT-optimized geometries (B3LYP/6-31G*). For example, discrepancies in carbonyl bond lengths (1.21 Å experimental vs. 1.23 Å DFT) may arise from crystal packing effects. Use multipole refinement in Jana2000 or Hirshfeld surface analysis () to assess intermolecular interactions .

Q. What strategies optimize enantioselective synthesis of the compound’s chiral derivatives?

- Methodology : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during cyclization. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA/IB columns) or 1H NMR with Eu(hfc)3. For analogs like Ethyl 2-oxo-3-piperidinecarboxylate (), resolution via diastereomeric salt formation (e.g., (+)-CSA) achieves >98% ee .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly?

- Methodology : Analyze crystal packing using graph-set notation (). For example, N–H···O=C interactions (R₂²(8) motifs) stabilize dimer formation, while C–H···π interactions direct layer stacking. Compare with derivatives like Ethyl 4-oxo-3-piperidinecarboxylate hydrochloride ( ), where chloride ions disrupt H-bonding networks .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Use DFT (Gaussian09) to calculate Fukui indices for electrophilic sites. For analogs (e.g., Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in ), the lactam carbonyl (f⁻ ≈ 0.15) is more reactive than the ester group (f⁻ ≈ 0.08). Validate with kinetic studies (UV-Vis monitoring at 250–300 nm) .

Q. How is thermal stability assessed for derivatives under high-temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.